molecular formula C18H13F3N4O3 B2966693 5-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1351588-17-4

5-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2966693
CAS No.: 1351588-17-4
M. Wt: 390.322
InChI Key: UNQCINVQPTZDJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one is a compound of significant interest in the fields of chemistry, biology, and pharmacology. Its complex structure consists of multiple functional groups, including a trifluoromethyl group, oxadiazole ring, azetidine ring, and pyridinone moiety. These groups contribute to its versatile chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of a precursor molecule containing the azetidine and pyridinone moieties with an intermediate bearing the trifluoromethylphenyl and oxadiazole groups. Specific reaction conditions, such as solvent type, temperature, and catalysts, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. Automation of reaction steps, precise control of reaction parameters, and advanced purification methods, like chromatography and recrystallization, ensure the production of high-quality material suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. The trifluoromethyl group and the oxadiazole ring are particularly reactive under specific conditions, enabling functionalization at these sites.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may employ nucleophiles or electrophiles, depending on the desired modification of the compound.

Major Products

The products formed from these reactions can vary significantly based on the reagents and conditions used. For example, oxidation may yield derivatives with additional oxygen-containing groups, while reduction could lead to hydrogenated analogs of the original compound.

Scientific Research Applications

The compound has a wide range of applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of complex molecules.

  • Biology: : Studied for its potential interactions with biological macromolecules.

  • Medicine: : Investigated for its pharmacological properties, including potential therapeutic effects.

  • Industry: : Employed in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one is complex and involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways and effects. The exact targets and pathways are subjects of ongoing research, aiming to elucidate the compound's full range of activities.

Comparison with Similar Compounds

Similar Compounds

Compounds with structural similarity include those with trifluoromethylphenyl, oxadiazole, or pyridinone groups. Examples include:

  • 5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

  • 1-carbonyl-3-azetidine

  • Pyridin-2(1H)-one derivatives

Uniqueness

What sets 5-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one apart is the combination of these functional groups within a single molecule. This unique arrangement confers distinct reactivity patterns and potential biological activities not observed in simpler analogs.

Conclusion

This compound is a multifaceted compound with diverse applications across various scientific disciplines. Its synthesis, chemical reactivity, and potential biological effects make it a subject of ongoing research and industrial interest. Further studies will continue to unveil its full potential and expand its utility in scientific and practical applications.

Properties

IUPAC Name

5-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O3/c19-18(20,21)13-3-1-2-10(6-13)15-23-16(28-24-15)12-8-25(9-12)17(27)11-4-5-14(26)22-7-11/h1-7,12H,8-9H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQCINVQPTZDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CNC(=O)C=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.